bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate
Description
bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate is a chiral organophosphorus compound featuring a central phosphorus atom bonded to a 2-fluorophenyl-hydroxymethyl group and two menthyl-derived cyclohexyl ester groups (2-isopropyl-5-methylcyclohexyl). Its molecular formula is C₂₇H₄₄FO₄P, with a molecular weight of 482.61 g/mol . The compound’s stereochemistry is critical, as the menthyl groups (derived from (1R,2S,5R)-menthol) introduce chirality, while the 2-fluorophenyl substituent contributes to electronic modulation.
Properties
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44FO4P/c1-17(2)21-13-11-19(5)15-25(21)31-33(30,27(29)23-9-7-8-10-24(23)28)32-26-16-20(6)12-14-22(26)18(3)4/h7-10,17-22,25-27,29H,11-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMZUQIPLOYBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2F)O)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44FO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl derivatives and the fluorophenyl compound.
Phosphorylation: The key step involves the phosphorylation of the hydroxy group on the fluorophenyl compound using a suitable phosphorus reagent, such as phosphorus trichloride or phosphorus oxychloride.
Cyclohexyl Derivative Addition: The isopropyl and methyl groups are introduced to the cyclohexyl rings through alkylation reactions, often using isopropyl bromide and methyl iodide under basic conditions.
Final Assembly: The final step involves the coupling of the phosphorylated fluorophenyl compound with the cyclohexyl derivatives under controlled conditions, typically using a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors for the phosphorylation and alkylation steps.
Catalyst Optimization: Employing optimized catalysts to enhance reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the phosphonate group, converting it to phosphine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Generation of phosphine derivatives.
Substitution: Production of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for various organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in elucidating biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry
Industrially, this compound is used in the development of advanced materials, such as flame retardants and plasticizers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering protein conformation. The phosphonate group plays a crucial role in these interactions, often mimicking the natural substrates of enzymes.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 2-fluorophenyl group (electron-withdrawing) may reduce reactivity in nucleophilic substitutions compared to 4-bromophenyl (moderately electron-withdrawing) or 2-methoxyphenyl (electron-donating) analogs .
- Steric effects : Bulky menthyl esters dominate steric interactions, overriding aryl substituent effects in many reactions .
Regulatory and Commercial Considerations
Key Insight : Unlike fluoridated or thiophosphonates (e.g., –10), the target compound lacks Schedule listings, suggesting lower toxicity or weaponization risk .
Reactivity and Functional Group Comparisons
- Hydroxyphosphonate stability : The target compound’s β-hydroxy group is stable under standard conditions, unlike β-hydroxy thiophosphonates (e.g., 83 in ), which undergo elimination to alkenes .
- Hydrogen bonding : Analogous to 2-isopropyl-5-methylcyclohexyl diphenylphosphonamidate (), the hydroxy group may participate in intermolecular hydrogen bonding, influencing crystallization .
Biological Activity
Bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate is a complex organophosphorus compound with notable potential in biological research and applications. Its unique structure, characterized by a phosphonate group and a fluorophenyl moiety, suggests diverse biochemical interactions that warrant thorough investigation.
- Molecular Formula : C27H44FO4P
- Molecular Weight : 482.61 g/mol
- CAS Number : 382149-58-8
- IUPAC Name : bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol
The biological activity of this compound primarily revolves around its ability to interact with various enzymes and receptors. The phosphonate group mimics natural substrates, allowing it to inhibit or activate specific biochemical pathways. Such interactions can lead to significant therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies indicate that it may affect cancer cell proliferation through modulation of signaling pathways.
- Biochemical Probing : Its ability to interact with specific proteins makes it a valuable tool for elucidating biochemical pathways.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested on human macrophages, showing a reduction in TNF-alpha and IL-6 levels by approximately 50% at concentrations of 10 µM.
Case Study 2: Anticancer Effects
In another study, the compound was evaluated for its effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound at concentrations ranging from 1 to 20 µM led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| Bis(2-Isopropyl-5-methylcyclohexyl) [(2-chlorophenyl)(hydroxy)methyl]phosphonate | Similar structure with chlorine | Moderate enzyme inhibition |
| Bis(2-Isopropyl-5-methylcyclohexyl) [(2-bromophenyl)(hydroxy)methyl]phosphonate | Similar structure with bromine | Weak anticancer activity |
| Bis(2-Isopropyl-5-methylcyclohexyl) [(2-iodophenyl)(hydroxy)methyl]phosphonate | Similar structure with iodine | Low enzyme interaction |
The presence of the fluorine atom in this compound enhances its stability and reactivity compared to its analogs, contributing to its superior biological activity.
Q & A
Q. What are the key synthetic pathways for bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate, and how do reaction conditions influence yield?
The synthesis typically involves phosphonate esterification and stereoselective coupling. For example, analogous compounds (e.g., bromophenyl derivatives) are synthesized via nucleophilic addition of organometallic reagents (e.g., Grignard) to carbonyl intermediates, followed by phosphonylation using trialkyl phosphites under anhydrous conditions . Reaction optimization requires strict control of temperature (−78°C for lithiation) and inert atmospheres (N₂ or Ar) to prevent side reactions. Yields for structurally similar phosphonates range from 42% to 82%, with lower yields attributed to steric hindrance from bulky cyclohexyl groups .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- 1H/31P NMR : Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and phosphorus coupling patterns (e.g., doublets for phosphonate esters) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <5 ppm error) and isotopic patterns for fluorine .
- Chiral HPLC or polarimetry : Resolves stereoisomers, as seen in diastereomeric pairs (e.g., 29a and 29b in ).
Q. How does the fluorophenyl substituent influence reactivity and stability?
The electron-withdrawing fluorine atom enhances electrophilicity at the benzylic carbon, facilitating nucleophilic additions (e.g., in prodrug derivatization). However, it may reduce hydrolytic stability under basic conditions due to increased susceptibility to SNAr reactions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselectivity is achieved via chiral auxiliaries or catalysts. For example, menthyl-derived cyclohexyl groups induce diastereomeric excess (d.e.) through steric effects during phosphonylation. Enantiomeric resolution of intermediates (e.g., using (R)- or (S)-configured aldehydes) is critical, as shown in the synthesis of 29a (R-configuration) and 29b (S-configuration) .
Q. What strategies mitigate low yields in phosphonate esterification due to steric hindrance?
- Microwave-assisted synthesis : Reduces reaction time and improves energy transfer for sterically hindered intermediates .
- Lewis acid catalysis : BF₃·OEt₂ facilitates phosphite activation, enhancing coupling efficiency with bulky alcohols (e.g., menthyl derivatives) .
- Stepwise protection/deprotection : Isolate intermediates (e.g., boronate esters) to minimize competing side reactions .
Q. How does the compound’s stability vary under physiological conditions, and what derivatization strategies enhance bioavailability?
- Hydrolytic stability : The fluorophenyl-phosphonate linkage is stable at pH 7.4 but degrades in acidic environments (e.g., lysosomal pH 4.5). Accelerated stability studies (40°C/75% RH) over 14 days can quantify degradation products .
- Prodrug approaches : Replace the hydroxyl group with labile esters (e.g., pivaloyloxymethyl) to improve membrane permeability, as demonstrated in carbon-14-labeled phosphonates .
Q. What computational methods predict interactions with biological targets (e.g., enzymes)?
- Docking studies (AutoDock/Vina) : Model binding to phosphoryl transferases using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories, focusing on hydrogen bonds between the phosphonate oxygen and catalytic residues (e.g., Ser/Thr kinases) .
Methodological Tables
Q. Table 1. Comparative Yields of Analogous Phosphonate Syntheses
| Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenyl analog | n-BuLi, THF, −78°C | 82 | |
| 2-Fluorophenyl analog* | Grignard, Curtius rearrangement | 68* | |
| *Estimated from isotopic labeling protocols. |
Q. Table 2. Key NMR Shifts for Structural Assignment
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Fluorophenyl H-3 | 7.65 | d (J=8.2 Hz) |
| Cyclohexyl CH(CH₃)₂ | 1.20–1.45 | m |
| Phosphonate O=P-O | 25–30 (31P NMR) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
